(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

CNS drug design Lipophilicity optimization LogP comparison

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine is an enantiopure (R)-configured arylpyrrolidine featuring a para-trifluoromethoxy (OCF₃) substituent on the phenyl ring. This substitution pattern confers a uniquely balanced physicochemical profile—high lipophilicity (computed LogP = 3.0097) with a low topological polar surface area (TPSA = 21.26 Ų) and only one hydrogen-bond donor.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 1213312-86-7
Cat. No. B3222432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine
CAS1213312-86-7
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2/t10-/m1/s1
InChIKeyXCKVCAOSVNOPOM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine (CAS 1213312-86-7) Is a Strategic Chiral Building Block for CNS-Focused Medicinal Chemistry Programs


(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine is an enantiopure (R)-configured arylpyrrolidine featuring a para-trifluoromethoxy (OCF₃) substituent on the phenyl ring. This substitution pattern confers a uniquely balanced physicochemical profile—high lipophilicity (computed LogP = 3.0097) with a low topological polar surface area (TPSA = 21.26 Ų) and only one hydrogen-bond donor . The OCF₃ group endows the compound with the highest Hansch lipophilicity parameter (π = +1.04) among common fluorinated bioisosteres, surpassing both trifluoromethyl (π = +0.88) and methoxy (π = -0.02) [1]. As a single enantiomer, it eliminates the confounding pharmacokinetic and pharmacodynamic variables inherent in racemic mixtures, making it a precision building block for lead optimization campaigns where defined stereochemistry is non-negotiable.

Why the OCF₃ Group and (R)-Configuration Make Generic Replacement of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine a High-Risk Decision


A common procurement error is treating para-substituted phenylpyrrolidines as interchangeable building blocks. This assumption ignores quantifiable differences in lipophilicity, metabolic stability, and stereochemical fidelity that directly determine the success of downstream library design. As demonstrated below, the OCF₃ group shifts LogP by nearly two full units relative to the OCH₃ analog , alters microsomal clearance rates by factors of 2–5× , and carries a unique electron-withdrawing character that the CF₃ congener does not replicate. The (R)-enantiomer is not equivalent to its (S)-counterpart in chiral induction; their absolute configuration can lead to opposite biological outcomes when incorporated into pharmacophores targeting stereospecific binding sites.

Head-to-Head Quantitative Evidence That Matters for Procuring (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine


2-Log-Unit Lipophilicity Advantage Over the Methoxy Analog Decisively Shifts CNS Drug-Likeness

The target compound's computed octanol-water partition coefficient (LogP = 3.0097, determined by ACD/Labs algorithm) exceeds that of its direct methoxy comparator, (R)-2-(4-methoxyphenyl)pyrrolidine (LogP = 1.70) , by ΔLogP = +1.31 units—nearly a 20-fold difference in partition coefficient. This magnitude of shift transforms the compound from a predominantly aqueous-phase molecule to one with optimal passive membrane permeation characteristics for crossing the blood-brain barrier. The broader class-level Hansch analysis confirms that the OCF₃ substituent (π = +1.04) dominates the lipophilicity gain relative to the CF₃ (π = +0.88) and OCH₃ (π ≈ -0.02) groups [1]. The unsubstituted (R)-2-phenylpyrrolidine core (LogP = 2.44) [2] further contextualizes the OCF₃ contribution.

CNS drug design Lipophilicity optimization LogP comparison

Microsomal Stability Differentiation: 2–5× Higher Intrinsic Clearance Versus OCH₃ and CF₃ Analogs Creates a Predictable Metabolic Soft Spot

A systematic study of aliphatic OCF₃-containing compounds demonstrates that the trifluoromethoxy group consistently decreases microsomal stability relative to both methoxy and trifluoromethyl-substituted counterparts . Specifically, the OCF₃-bearing derivatives exhibited 2- to 5-fold higher intrinsic clearance (CL_int) in human liver microsome (HLM) assays compared to the matched OCH₃ and CF₃ analogs. For example, in a representative pair of aliphatic OCF₃ vs. OCH₃ derivatives, the half-life (t₁/₂) was 12.4 min (OCF₃) vs. 38.2 min (OCH₃), corresponding to CL_int values of 112 and 36 μL/min/mg, respectively—a 3.1-fold difference. This predictable metabolic profile makes (R)-2-(4-(trifluoromethoxy)phenyl)pyrrolidine an intentional structural feature for programs needing tunable clearance, rather than an undesirable liability.

Metabolic stability Microsomal clearance Lead optimization

Enantiopure (R)-Configuration Ensures Predictable Stereochemical Outcomes in Asymmetric Synthesis, Unlike the Racemate or (S)-Enantiomer

The target compound is supplied as the single (R)-enantiomer (CAS 1213312-86-7) with guaranteed purity ≥98% . The (S)-enantiomer is a distinct chemical entity (CAS 1212926-46-9) . The racemic mixture (CAS 886502-92-7), while structurally similar, introduces a 1:1 mixture of stereoisomers that can generate diastereomeric products in subsequent reactions, complicating purification and compromising enantiomeric excess (ee) in downstream chiral syntheses. Direct procurement of the predefined (R)-stereoisomer eliminates the need for costly chiral preparative chromatography or resolution steps, saving an estimated $500–$2,000 per gram in purification costs and weeks of development time . This is particularly critical given the established role of (R)-configured 2-phenylpyrrolidines as key chiral intermediates in FDA-approved CNS drugs, exemplified by (R,R)-methylphenidate hydrochloride .

Chiral resolution Stereochemical fidelity Asymmetric synthesis

High-Impact Procurement Scenarios for (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine


CNS Penetrant Lead Optimization for Neuropsychiatric and Neurodegenerative Targets

When designing brain-penetrant kinase inhibitors, GPCR ligands, or neurotransmitter reuptake inhibitors, the target compound's LogP of 3.0097 and TPSA of 21.26 Ų place it squarely in the optimal CNS drug-like physicochemical space—a distinguishing advantage over the methoxy analog (LogP = 1.70), which may not achieve adequate passive brain penetration. The single hydrogen-bond donor (pyrrolidine NH) minimizes P-glycoprotein efflux susceptibility relative to piperidine-containing alternatives. Procurement of this building block provides a strategic head start for any CNS program targeting depression, schizophrenia, Parkinson's disease, or neuropathic pain, where OCF₃-bearing structures have demonstrated potent activity at serotonin (5-HT₁A) and dopamine receptors .

Metabolic Soft-Spot Engineering in Oncology or Antiviral Drug Candidates

For cancer or antiviral programs where rapid systemic clearance is desirable—for example, to minimize off-target toxicity in healthy tissues or to achieve a short half-life consistent with a prodrug strategy—the 2–5× higher intrinsic clearance conferred by the OCF₃ group (versus OCH₃ and CF₃ analogs) becomes an intentional design feature. Procuring this building block enables the deliberate incorporation of a metabolic soft spot without resorting to late-stage structural modifications that compromise potency or selectivity. This is especially relevant for targeted covalent inhibitors, antibody-drug conjugate payloads, and fast-off-rate antiviral agents where predictable clearance is a pharmacokinetic goal, not a liability.

Enantiopure Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The defined (R)-configuration with vendor-certified purity ≥98% makes this compound an ideal fragment for FBDD campaigns and DEL technology platforms, where the introduction of racemic stereochemistry creates complex and uninterpretable screening results. The OCF₃ group's high electronegativity (Pauling χ = 3.7) and unique conformational properties provide an orthogonal selectivity vector relative to other halogenated or alkylated fragments . Procuring the (R)-enantiomer rather than the racemate (CAS 886502-92-7) ensures that every hit identified in a DEL selection or fragment screen corresponds to a single, actionable stereochemical entity, streamlining hit-to-lead progression and eliminating the need for post-screening chiral separation.

Late-Stage Functionalization of CNS-Active Amine Pharmacophores Requiring Defined (R)-Stereochemistry

Drawing direct analogy from the established use of (R)-2-phenylpyrrolidine as a critical chiral intermediate in the synthesis of (R,R)-methylphenidate hydrochloride , the target compound—with its enhanced lipophilicity and metabolic tunability—serves as a superior building block for synthesizing next-generation CNS-active amines, dopamine transporter inhibitors, and TRK inhibitors. The OCF₃ group's ability to simultaneously increase lipophilicity and introduce a metabolically labile site enables medicinal chemists to decouple PK optimization from the core pharmacophore, which is not achievable with the OCH₃ or CF₃ analogs. Procuring this building block therefore represents a strategic investment in chemical space diversification for pipeline expansion.

Quote Request

Request a Quote for (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.